3-Bromo-1-fluoronaphthalene
Overview
Description
3-Bromo-1-fluoronaphthalene is an organofluorine compound . It is derived from naphthalene derivatives and fluorinated aromatics . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3-Bromo-1-fluoronaphthalene involves the use of 1-Fluoronaphthalene . It is used in t-BuLi-mediated synthesis of 6-substituted phenanthridines . It is also used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-fluoronaphthalene has been optimized . The molecular formula is C10H6BrF . The InChI key is JYZPGEKVRNVONN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-1-fluoronaphthalene is involved in various chemical reactions. It is used in the synthesis of Fluorobenzo[c]fluoren, a polycyclic aromatic hydrocarbon used in materials science extensively due to utility in organic electronics, light emitting diodes, and solar cells .Physical And Chemical Properties Analysis
3-Bromo-1-fluoronaphthalene is a liquid at room temperature . It has a melting point of 25-26°C . The molecular weight is 225.06 .Scientific Research Applications
Proteomics Research
“3-Bromo-1-fluoronaphthalene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structures or in the development of new techniques for protein identification and characterization.
Synthesis of Other Compounds
This compound can be used as a starting material or intermediate in the synthesis of other complex organic compounds . For example, it could be used in the synthesis of various pharmaceuticals or other bioactive compounds.
Environmental Impact Studies
Halogenated aromatic hydrocarbons, such as “3-Bromo-1-fluoronaphthalene”, can be used in studies of the environmental effects of these types of compounds . These studies could include investigations into the persistence of these compounds in the environment, their potential for bioaccumulation, and their effects on wildlife and ecosystems.
Toxicological Studies
Similarly, “3-Bromo-1-fluoronaphthalene” can be used in toxicological studies . These studies might investigate the potential health effects of exposure to this compound, such as its potential carcinogenicity, mutagenicity, or other toxic effects.
Safety and Hazards
3-Bromo-1-fluoronaphthalene is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
This compound is an atropisomer with a substituent on the bromine atom . It is used in the synthesis of various compounds, including substituted naphthalenes . .
Mode of Action
It is known that the compound can be synthesized by reacting 1-fluoronaphthalene with butyllithium and then reacting that product with bromine . .
Biochemical Pathways
Given its use in the synthesis of various compounds, it may influence a range of biochemical pathways depending on the specific context of its use
Pharmacokinetics
The compound has a molecular weight of 225.06 g/mol , which may influence its absorption and distribution.
Result of Action
As an atropisomer, it may have unique stereochemical interactions with its targets . .
properties
IUPAC Name |
3-bromo-1-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPGEKVRNVONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660305 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-fluoronaphthalene | |
CAS RN |
13772-59-3 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-fluoronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-bromo-1-fluoronaphthalene in the synthesis of atropisomers like 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl?
A1: 3-Bromo-1-fluoronaphthalene serves as a crucial intermediate in synthesizing the atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl []. This is achieved through a series of reactions, beginning with the treatment of 3-bromo-1-fluoronaphthalene with lithium diisopropylamide. This generates a dilithiated intermediate, which upon reaction with copper(II) bromide followed by nitrobenzene, yields the desired atropisomer. []
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